

CAS number for 5H-Pyrrolo[3,2-D]pyrimidine-6-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5H-Pyrrolo[3,2-D]pyrimidine-6-carboxylic acid

Cat. No.: B1374695

[Get Quote](#)

An In-Depth Technical Guide to **5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid**, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, explore established synthetic strategies with a focus on the chemical rationale, and survey its applications as a core scaffold in modern drug discovery. The document includes a detailed, reproducible experimental protocol for the synthesis of a related analogue, illustrating the practical considerations for working with this compound class. This guide is intended to serve as a foundational resource for researchers leveraging the pyrrolo[3,2-d]pyrimidine scaffold for the development of novel therapeutics.

Introduction: The Significance of the Pyrrolo[3,2-d]pyrimidine Scaffold

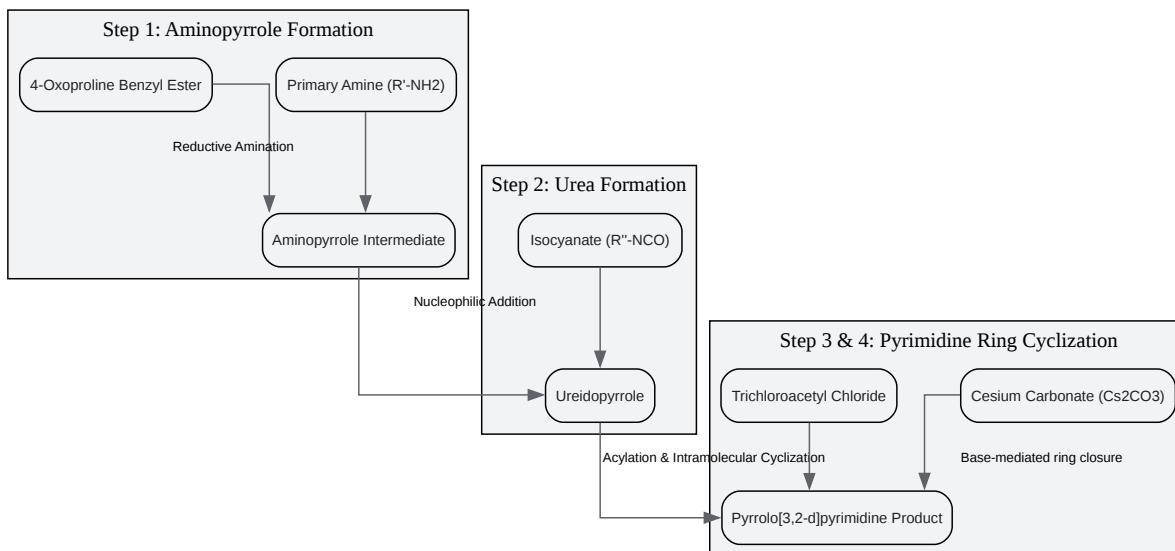
The pyrrolo[3,2-d]pyrimidine core, often referred to as a 9-deazapurine, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, often acting as a competitive inhibitor

or antagonist. Unlike natural purines, the replacement of the N-9 nitrogen with a carbon atom provides greater metabolic stability and offers a versatile vector for chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activity. They have been successfully developed as potent inhibitors of key enzymes and receptors implicated in various disease states. Notable examples include inhibitors of purine nucleoside phosphorylase (PNP) for T-cell-mediated diseases, antagonists for adenosine receptors, and potent dual inhibitors of human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) for cancer therapy.^{[1][2]} More recently, novel pyrrolo[3,2-d]pyrimidine compounds have been identified as first-in-class inhibitors targeting one-carbon metabolism in both the mitochondria and cytosol, presenting a promising strategy for broad-spectrum antitumor efficacy.^{[3][4]} **5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid**, specifically, serves as a crucial intermediate, providing a carboxylic acid handle for further elaboration into more complex and targeted therapeutic agents.

Physicochemical and Structural Properties

The fundamental properties of the title compound are essential for its handling, reaction planning, and analytical characterization.


Property	Value	Reference
CAS Number	857204-03-6	[5]
Molecular Formula	C ₇ H ₅ N ₃ O ₂	[5]
Molecular Weight	163.13 g/mol	[5]
Class	Heterocyclic Building Block, Deazapurine Analogue	[1] [5]

Synthesis and Mechanistic Rationale

The synthesis of functionalized pyrrolo[3,2-d]pyrimidines can be approached in two primary ways: by constructing a pyrrole ring onto a pre-functionalized pyrimidine, or by building the pyrimidine ring onto a substituted pyrrole precursor. The latter strategy is often favored in diversity-oriented synthesis as it allows for greater variation at the pyrimidine core.^[1]

A well-documented and versatile approach for synthesizing the 2,4-dioxo variant of the **5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid** core starts from a protected 4-oxoproline derivative.^{[1][6]} This multi-step sequence demonstrates key organic transformations and strategic choices common in heterocyclic chemistry.

Workflow for a Diversity-Oriented Synthesis

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of pyrrolo[3,2-d]pyrimidine derivatives.

Causality Behind Experimental Choices:

- Step 1: Aminopyrrole Formation: The synthesis begins with the conversion of a cyclic ketone (4-oxoproline ester) into an aminopyrrole. This is a crucial step that establishes the core

pyrrole ring. The use of a primary amine in this transformation allows for the introduction of a first point of diversity (R').

- Step 2: Urea Formation: The resulting aminopyrrole is treated with an isocyanate. The amine of the pyrrole acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form a stable urea linkage. This step introduces a second point of diversity (R").[1][6]
- Step 3 & 4: Cyclization to form the Pyrimidine Ring: This is the key ring-forming sequence.
 - Trichloroacetyl Chloride: This reagent is used to acylate the urea nitrogen. The trichloromethyl group is a powerful electron-withdrawing group, making the carbonyl carbon highly electrophilic and activating it for the subsequent cyclization.
 - Cesium Carbonate (Cs_2CO_3): A mild inorganic base is employed to facilitate the final intramolecular cyclization.[1][6] It deprotonates the pyrrole nitrogen, which then attacks the activated carbonyl carbon, closing the six-membered pyrimidine ring. Using a mild base like Cs_2CO_3 is critical to prevent undesired side reactions, such as the hydrolysis of the benzyl ester protecting the carboxylic acid.

Applications in Drug Discovery and Research

5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid and its parent scaffold are foundational starting materials for constructing highly potent and selective therapeutic agents. The carboxylic acid moiety at the C-6 position is particularly valuable, serving as a chemical handle for amide bond formation, esterification, or other coupling reactions to append side chains that can modulate solubility, cell permeability, and target engagement.

Key Therapeutic Areas:

- Oncology: This is the most prominent area of application. Pyrrolo[3,2-d]pyrimidine derivatives have been designed as inhibitors of critical cancer-driving proteins. By targeting the ATP-binding site of kinases like EGFR and HER2, these compounds can block downstream signaling pathways that promote tumor growth and survival.[2] The scaffold is also central to novel agents that disrupt cancer cell metabolism by inhibiting enzymes like serine hydroxymethyltransferase 2 (SHMT2).[3]

- Immunology and Inflammation: As purine analogues, these compounds can modulate processes in the immune system. Peldesine, a potent PNP inhibitor, is based on this scaffold and was investigated for its potential in treating T-cell leukemia.[1]
- Central Nervous System (CNS): The scaffold has been used to develop antagonists for CNS receptors. For instance, a 6-piperidyl-8-phenyl-9-deazapurine was identified as a potent neuropeptide Y5 receptor antagonist, a potential target for developing anti-obesity drugs.[1]

Representative Experimental Protocol

The following protocol describes the synthesis of a 2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid benzyl ester, adapted from published literature.[1][6] This serves as a self-validating system, providing a detailed, step-by-step methodology for researchers.

Objective: To synthesize a functionalized pyrrolo[3,2-d]pyrimidine core.

Materials:

- 4-Ureido-1H-pyrrole-2-carboxylic acid benzyl ester (1.0 eq)
- Trichloroacetyl chloride (1.2 eq)
- Cesium Carbonate (Cs_2CO_3) (2.5 eq)
- Anhydrous Acetonitrile (CH_3CN)
- Toluene
- Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
- Magnetic stirrer and heating mantle
- TLC plates (silica gel) for reaction monitoring
- Column chromatography supplies (silica gel)

Procedure:

- Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the 4-ureido-1H-pyrrole-2-carboxylic acid benzyl ester (1.0 eq).
- Solvent Addition: Add anhydrous acetonitrile via syringe to dissolve the starting material. The concentration is typically in the range of 0.1-0.2 M.
- Acylation: Cool the solution to 0 °C using an ice bath. Slowly add trichloroacetyl chloride (1.2 eq) dropwise via syringe. Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
- Base Addition and Cyclization: To the reaction mixture, add solid cesium carbonate (2.5 eq) in one portion.
- Heating: Heat the resulting suspension to reflux (approx. 82 °C for acetonitrile) and maintain for 12-18 hours. The reaction progress should be monitored by TLC to observe the formation of the new, more polar product spot.
- Workup: After the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the inorganic salts, washing the filter cake with additional acetonitrile.
- Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
- Crystallization: For final purification, the product can be crystallized from a solvent such as toluene to yield the desired 2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid benzyl ester.^{[1][6]}
- Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy).

Conclusion

5H-Pyrrolo[3,2-d]pyrimidine-6-carboxylic acid is more than just a chemical compound; it is a versatile platform for the rational design of targeted therapeutics. Its purine-like core provides access to a host of biologically relevant targets, while its unique chemical structure offers stability and handles for extensive synthetic modification. From kinase inhibition in oncology to metabolic pathway disruption, the applications of this scaffold are continually expanding. This guide has provided the foundational knowledge—from its core properties and synthesis to its role in drug discovery—to empower researchers to effectively utilize this potent building block in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. calpaclab.com [calpaclab.com]
- 6. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [CAS number for 5H-Pyrrolo[3,2-D]pyrimidine-6-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1374695#cas-number-for-5h-pyrrolo-3-2-d-pyrimidine-6-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com